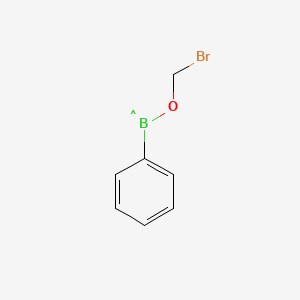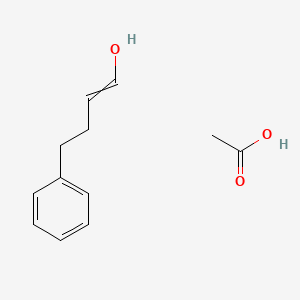
2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline is an organic compound with the molecular formula C20H21NO2 It is a derivative of aniline, characterized by the presence of methoxy groups attached to the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline typically involves the reaction of aniline derivatives with methoxy-substituted benzaldehydes. One common method is the condensation reaction between 2-methoxybenzaldehyde and aniline in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
2-Methoxyaniline: A simpler derivative with one methoxy group.
N-Phenylaniline: Lacks the methoxy substitution.
2-Methoxy-N-phenylaniline: Contains only one methoxy group.
Uniqueness: 2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
63062-43-1 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-methoxy-N-(2-methoxyphenyl)-N-phenylaniline |
InChI |
InChI=1S/C20H19NO2/c1-22-19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)23-2/h3-15H,1-2H3 |
Clave InChI |
RRQXNMBARAQMCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N(C2=CC=CC=C2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


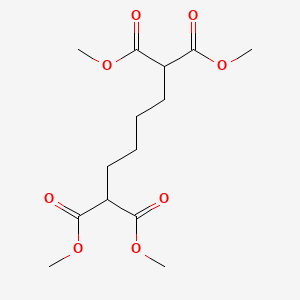
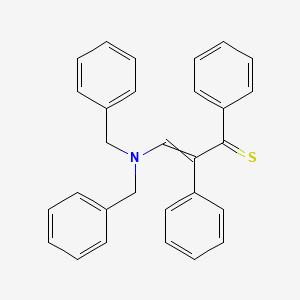
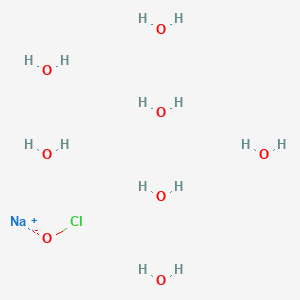
![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
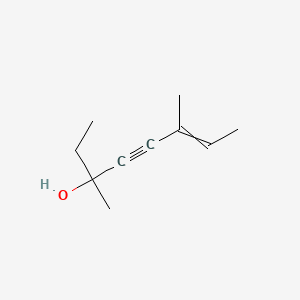
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
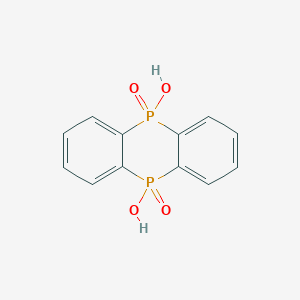

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

